molecular formula C18H12F2N4O3S B2603014 N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 941931-11-9

N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No.: B2603014
CAS No.: 941931-11-9
M. Wt: 402.38
InChI Key: QNLYYMZIQOIBIX-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide is a complex organic compound that features both fluorine and nitro functional groups

Preparation Methods

The synthesis of N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoro-3-nitroaniline and 4-fluorobenzaldehyde. The synthetic route may involve the formation of intermediate compounds such as 4-fluoro-3-nitrobenzyl alcohol . The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with specific receptors, leading to a biological response. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide can be compared with similar compounds such as:

These compounds share similar functional groups but differ in their overall structure and specific applications

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4O3S/c19-12-3-1-11(2-4-12)15-7-8-18(23-22-15)28-10-17(25)21-13-5-6-14(20)16(9-13)24(26)27/h1-9H,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLYYMZIQOIBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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